2-(5-Bromo-2-methylphenyl)propanoic acid
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Overview
Description
2-(5-Bromo-2-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO2 It is a derivative of propanoic acid, where the hydrogen atom at the second position is replaced by a 5-bromo-2-methylphenyl group
Synthetic Routes and Reaction Conditions:
Bromination of 2-methylphenylpropanoic acid: The synthesis of this compound can be achieved by brominating 2-methylphenylpropanoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, to form various derivatives.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding methylphenylpropanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Major Products:
Substitution: Hydroxy, amino, or thiol derivatives of 2-methylphenylpropanoic acid.
Oxidation: Carboxylic acids or ketones.
Reduction: Methylphenylpropanoic acid.
Scientific Research Applications
2-(5-Bromo-2-methylphenyl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propanoic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Bromo-2-methylpropanoic acid: Similar in structure but lacks the aromatic ring, leading to different reactivity and applications.
3-Bromo-2-methylphenylpropanoic acid: Positional isomer with bromine at the 3-position, affecting its chemical properties and biological activity.
2-(4-Bromo-2-methylphenyl)propanoic acid:
Uniqueness: 2-(5-Bromo-2-methylphenyl)propanoic acid is unique due to the specific positioning of the bromine atom on the aromatic ring, which influences its chemical reactivity and biological interactions. This positioning allows for selective reactions and interactions that are not possible with other isomers or similar compounds .
Properties
Molecular Formula |
C10H11BrO2 |
---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-(5-bromo-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H11BrO2/c1-6-3-4-8(11)5-9(6)7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) |
InChI Key |
XQPXUDKIHDOFIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(C)C(=O)O |
Origin of Product |
United States |
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